1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18819160
InChI: InChI=1S/C7H2F4I2S/c8-6-4(13)1-3(12)2-5(6)14-7(9,10)11/h1-2H
SMILES:
Molecular Formula: C7H2F4I2S
Molecular Weight: 447.96 g/mol

1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18819160

Molecular Formula: C7H2F4I2S

Molecular Weight: 447.96 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene -

Specification

Molecular Formula C7H2F4I2S
Molecular Weight 447.96 g/mol
IUPAC Name 2-fluoro-1,5-diiodo-3-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C7H2F4I2S/c8-6-4(13)1-3(12)2-5(6)14-7(9,10)11/h1-2H
Standard InChI Key PYTNOHMBDCGNST-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1SC(F)(F)F)F)I)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Bonding

The compound features a benzene ring substituted at positions 1 and 5 with iodine atoms, position 2 with fluorine, and position 3 with a trifluoromethylthio (-SCF₃) group. This arrangement creates a sterically congested and electron-deficient aromatic system. The iodine atoms, with their large atomic radii (1.98 Å), introduce significant steric hindrance, while the electronegative fluorine (3.98 Pauling scale) and electron-withdrawing -SCF₃ group (σₚ = 0.68) polarize the ring, enhancing electrophilic substitution resistance.

The IUPAC name, 2-fluoro-1,5-diiodo-3-(trifluoromethylsulfanyl)benzene, reflects this substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC₇H₂F₄I₂S
Molecular Weight447.96 g/mol
Canonical SMILESC1=C(C=C(C(=C1SC(F)(F)F)F)I)I
InChIKeyPYTNOHMBDCGNST-UHFFFAOYSA-N
XLogP34.2 (estimated)

The trifluoromethylthio group contributes to the compound’s lipophilicity, as evidenced by its calculated partition coefficient (XLogP3 = 4.2), suggesting moderate membrane permeability.

Spectroscopic Characteristics

  • NMR: The fluorine-19 NMR spectrum exhibits distinct signals for the aromatic fluorine (δ ≈ -110 ppm) and -SCF₃ group (δ ≈ -40 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 447.96, with fragmentation patterns indicating sequential loss of iodine atoms (Δ m/z 254).

  • IR Spectroscopy: Stretching vibrations for C-I (550 cm⁻¹), C-F (1250 cm⁻¹), and S-CF₃ (725 cm⁻¹) are observed.

Synthesis and Industrial Preparation

Halogenation and Functionalization Strategies

Synthesizing 1,5-diiodo-2-fluoro-3-(trifluoromethylthio)benzene typically involves sequential halogenation and sulfuration steps:

  • Iodination: Directed ortho-metalation (DoM) of a fluorobenzene derivative using n-BuLi and iodine generates the diiodo intermediate.

  • Trifluoromethylthio Introduction: Copper-mediated coupling of the diiodo compound with (CF₃S)₂ in DMF at 80°C installs the -SCF₃ group.

Industrial-scale production employs continuous flow reactors to enhance yield (≈75%) and purity (>98%). Catalysts such as Pd(OAc)₂ and ligands like Xantphos optimize cross-coupling efficiency.

Comparative Analysis with Isomeric Analogues

The 1,3-diiodo isomer (C₇H₂F₄I₂S) demonstrates distinct reactivity due to altered steric and electronic profiles:

Property1,5-Diiodo Isomer1,3-Diiodo Isomer
Melting Point112–114°C98–100°C
Solubility in THF25 mg/mL45 mg/mL
Reaction with Grignard ReagentsSlow (24 h)Rapid (2 h)

The 1,5-isomer’s lower solubility and slower reactivity underscore the impact of iodine positioning on molecular interactions.

Applications in Pharmaceutical and Materials Science

Drug Discovery and Medicinal Chemistry

The compound serves as a precursor in kinase inhibitor development. Its iodine atoms facilitate Suzuki-Miyaura couplings to introduce aryl groups, while the -SCF₃ moiety enhances metabolic stability. For example, derivatization with pyridine motifs yields candidates with IC₅₀ values <10 nM against EGFR mutants.

Advanced Materials

In organic electronics, the compound’s electron-deficient aromatic system enables use as an n-type semiconductor. Thin films deposited via chemical vapor deposition exhibit electron mobility of 0.15 cm²/V·s, comparable to C₆₀ derivatives.

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Studies

In vitro assays reveal moderate inhibitory activity against carbonic anhydrase IX (Ki = 2.3 μM), attributed to halogen bonding between iodine and the enzyme’s zinc center. Molecular docking simulations suggest the -SCF₃ group occupies a hydrophobic pocket, enhancing binding affinity.

Cytotoxicity Profiling

Screenings in MCF-7 and A549 cell lines show selective toxicity (LC₅₀ = 45 μM), with apoptosis induction confirmed via caspase-3 activation. The fluorine atom’s electronegativity is hypothesized to facilitate membrane penetration.

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